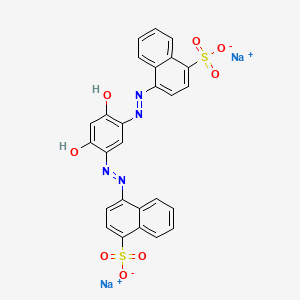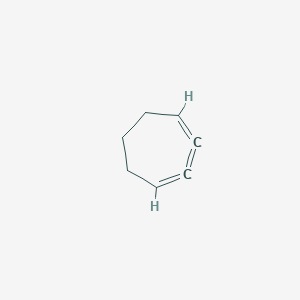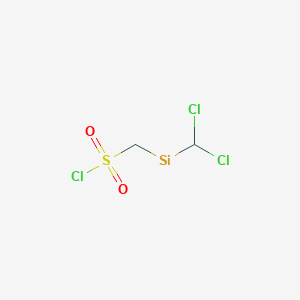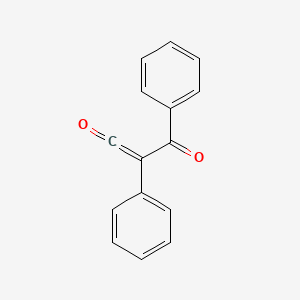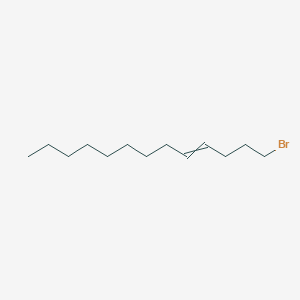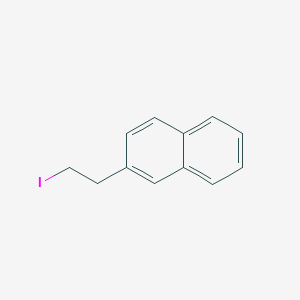
2-(2-Iodoethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodoethyl)naphthalene is an organic compound with the molecular formula C12H11I It is a derivative of naphthalene, where an iodoethyl group is attached to the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)naphthalene typically involves the iodination of 2-ethyl naphthalene. One common method is the reaction of 2-ethyl naphthalene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the ethyl group. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Iodoethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-ethyl naphthalene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-(2-Hydroxyethyl)naphthalene, 2-(2-Aminoethyl)naphthalene.
Oxidation: 2-(2-Iodoacetyl)naphthalene, 2-(2-Iodoacetic acid)naphthalene.
Reduction: 2-Ethyl naphthalene.
Aplicaciones Científicas De Investigación
2-(2-Iodoethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a radiolabeled compound in biological imaging and tracing studies.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the design of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodoethyl)naphthalene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. The ethyl group can undergo various transformations, depending on the reagents and conditions used. In biological systems, the iodine atom can facilitate the compound’s incorporation into biomolecules, enabling its use in imaging and diagnostic applications.
Comparación Con Compuestos Similares
2-Iodonaphthalene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(2-Bromoethyl)naphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(2-Chloroethyl)naphthalene: Contains a chlorine atom, which is less reactive than iodine, affecting its use in substitution reactions.
Uniqueness: 2-(2-Iodoethyl)naphthalene is unique due to the presence of the iodine atom, which is a good leaving group, enhancing its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propiedades
Número CAS |
75325-83-6 |
|---|---|
Fórmula molecular |
C12H11I |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
2-(2-iodoethyl)naphthalene |
InChI |
InChI=1S/C12H11I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
Clave InChI |
CZLVVNAEIJTRNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


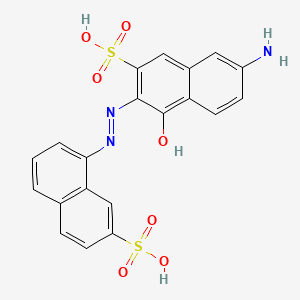
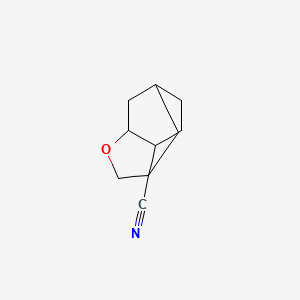
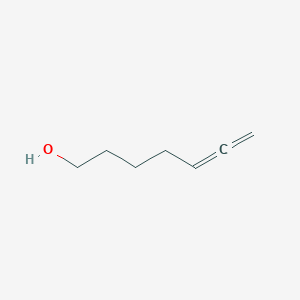

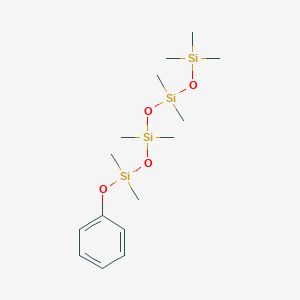

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
